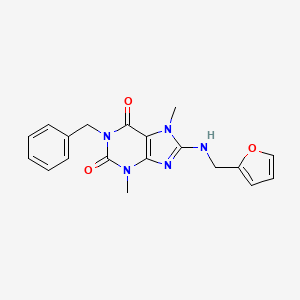

1-benzyl-8-((furan-2-ylmethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

1-Benzyl-8-((furan-2-ylmethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine dione characterized by a 3,7-dimethylated core, a benzyl group at the N7 position, and a furan-2-ylmethylamino substituent at the C8 position. This compound belongs to a class of molecules designed to modulate receptor affinities or enzymatic activities through strategic substitutions on the purine scaffold.

Properties

IUPAC Name |

1-benzyl-8-(furan-2-ylmethylamino)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-22-15-16(21-18(22)20-11-14-9-6-10-27-14)23(2)19(26)24(17(15)25)12-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGVAGHCNGPQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-8-((furan-2-ylmethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with the molecular formula and a molecular weight of approximately 365.393 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapy.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation. For instance, it has shown potential against kinases that are crucial in signaling pathways associated with tumor growth.

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Experimental Data

- Cytotoxicity Assays : Research has indicated that this compound has significant cytotoxic effects on various cancer cell lines. For example:

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of the compound in reducing tumor size and improving survival rates in treated groups compared to controls.

Pharmacological Implications

The promising results from various studies suggest that this compound could be developed as a novel therapeutic agent for cancer treatment. Its ability to target multiple pathways involved in tumorigenesis makes it a candidate for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural differences and biological activities of 1-benzyl-8-((furan-2-ylmethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione and related analogs:

Key Insights

Substitution at C8: The furan-2-ylmethylamino group in the target compound distinguishes it from piperazinyl (e.g., 2,3-dichlorophenylpiperazine) or pyridinyloxy substituents. Piperazinyl groups enhance affinity for 5-HT6/D2 receptors , while pyridinyloxy groups eliminate CNS activity but retain analgesia . The furan moiety, with its conjugated π-system, may confer unique selectivity or metabolic stability.

C7 Substitution: The benzyl group in the target compound contrasts with naphthalen-1-ylmethyl () or 3-bromobenzyl ().

Core Modifications :

- The 3,7-dimethyl core (shared with compounds in –6) is critical for receptor binding. Removing one methyl group (e.g., 3-methyl only) reduces affinity, as seen in derivatives .

Synthetic Routes :

- The target compound likely employs alkylation/amination strategies similar to those in and , where purine diones react with benzyl halides or furan-2-ylmethylamine under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.